molecular formula C8H11IN2O2 B6231829 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1855900-02-5

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B6231829
CAS No.: 1855900-02-5
M. Wt: 294.1
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Description

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C8H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A closely related compound with a similar structure but different substituents.

    2-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid: Another similar compound with a longer carbon chain.

Uniqueness

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of the pyrazole ring and the propanoic acid moiety, which imparts distinct chemical and biological properties. Its iodine atom also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERPQHHOYOMLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855900-02-5
Record name 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
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